molecular formula C29H48O B103678 4alpha-Methylfecosterol CAS No. 17757-07-2

4alpha-Methylfecosterol

Cat. No.: B103678
CAS No.: 17757-07-2
M. Wt: 412.7 g/mol
InChI Key: QLDNWJOJCDIMKK-XLFBYWHPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4alpha-Methylfecosterol is an important biosynthetic intermediate in the fungal sterol biosynthesis pathway, serving as a direct precursor to ergosterol, a critical component of the fungal cell membrane [https://pubmed.ncbi.nlm.nih.gov/25747204/]. Its primary research value lies in studying the mechanism of action of antifungal agents, particularly those targeting the C-24 methyltransferase enzyme (ERG6) which catalyzes the conversion of zymosterol to fecosterol, a step preceding the formation of this compound [https://www.ncbi.nlm.nih.gov/books/NBK570420/]. Inhibition of this pathway leads to the accumulation of toxic methylated sterols like this compound, disrupting membrane integrity and fluidity, which is a key mechanism for certain antifungal compounds [https://pubmed.ncbi.nlm.nih.gov/25747204/]. Consequently, this compound is essential for research focused on understanding fungal physiology, resistance mechanisms, and for the development and screening of novel antifungal drugs targeting sterol biosynthesis. Furthermore, this compound has been identified in studies related to lipid metabolism in other organisms, such as trypanosomatid parasites, expanding its research utility beyond traditional mycology [https://pubmed.ncbi.nlm.nih.gov/16280000/].

Properties

CAS No.

17757-07-2

Molecular Formula

C29H48O

Molecular Weight

412.7 g/mol

IUPAC Name

(3S,4S,5S,10S,13R,14R,17R)-4,10,13-trimethyl-17-[(2R)-6-methyl-5-methylideneheptan-2-yl]-2,3,4,5,6,7,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol

InChI

InChI=1S/C29H48O/c1-18(2)19(3)8-9-20(4)23-12-13-25-22-10-11-24-21(5)27(30)15-17-29(24,7)26(22)14-16-28(23,25)6/h18,20-21,23-25,27,30H,3,8-17H2,1-2,4-7H3/t20-,21+,23-,24+,25+,27+,28-,29+/m1/s1

InChI Key

QLDNWJOJCDIMKK-XLFBYWHPSA-N

SMILES

CC1C2CCC3=C(C2(CCC1O)C)CCC4(C3CCC4C(C)CCC(=C)C(C)C)C

Isomeric SMILES

C[C@H]1[C@@H]2CCC3=C([C@]2(CC[C@@H]1O)C)CC[C@]4([C@H]3CC[C@@H]4[C@H](C)CCC(=C)C(C)C)C

Canonical SMILES

CC1C2CCC3=C(C2(CCC1O)C)CCC4(C3CCC4C(C)CCC(=C)C(C)C)C

physical_description

Solid

Synonyms

4 alpha-methyl-5 alpha-ergosta-8,24(28)-dien-3 beta-ol

Origin of Product

United States

Scientific Research Applications

Metabolic Functions and Biological Activities

4alpha-Methylfecosterol is involved in several metabolic pathways, particularly in relation to sterol biosynthesis. It serves as an intermediate in the conversion of 4α-methyl-5α-ergosta-8,14,24(28)-trien-3β-ol to other sterols through the action of specific enzymes such as sterol C-14 reductase (FACKEL) and C-8,7 sterol isomerase (HYDRA1) .

Role in Cell Growth and Development

Research indicates that this compound contributes to optimal cell growth by influencing membrane microviscosity in microorganisms, which is crucial for cellular integrity and function . Furthermore, it has been implicated in reproductive biology, particularly as a Meiosis Activating Sterol (MAS), which is essential for oocyte maturation and proper meiosis in mammals .

Function Description
Cell GrowthInfluences membrane microviscosity for optimal cellular function
Reproductive BiologyActs as a Meiosis Activating Sterol (MAS) crucial for oocyte maturation
NeuroprotectionAssociated with neuroprotective effects in conditions like Parkinson's disease

Therapeutic Potential

The therapeutic applications of this compound are being explored, particularly concerning its role in modulating cholesterol metabolism and its implications for various diseases.

Cancer Research

Studies have shown that the accumulation of C4-SBIs (including this compound) can affect cancer cell viability. Inhibition of specific enzymes within the sterol biosynthesis pathway has been linked to increased sensitivity to cancer treatments targeting the epidermal growth factor receptor (EGFR), suggesting a potential role for this compound in enhancing cancer therapies .

Genetic Disorders

Genetic conditions such as Greenberg skeletal dysplasia and Pelger–Huët anomaly are associated with mutations affecting sterol metabolism, leading to an accumulation of Meiosis Activating Sterols like this compound. Understanding these pathways may provide insights into novel therapeutic strategies for these disorders .

Applications in Plant Biology

In plant research, this compound is significant for understanding phytosterol biosynthesis and its regulation.

Phytosterol Pathways

The conversion processes involving this compound are critical for phytosterol biosynthesis in plants like Arabidopsis thaliana. Mutants deficient in enzymes related to this pathway exhibit severe developmental defects, indicating the importance of this compound in plant growth and development .

Plant Application Description
Phytosterol BiosynthesisKey intermediate in the biosynthetic pathway influencing plant growth
Developmental StudiesMutants provide insights into the regulatory mechanisms of sterols

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key structural features and biological roles of 4α-Methylfecosterol and related sterols:

Compound Structural Features Molecular Formula Role in Biosynthesis
4α-Methylfecosterol 4α-methyl, 24-methylene, Δ⁸ double bond in the cholestane backbone C₂₉H₄₈O Intermediate in ergosterol pathway; accumulates under zinc stress .
25(26)-Dehydroaplysterol 24R,26-dimethyl, Δ⁵ and Δ²⁵ᴱ double bonds C₂₉H₄₈O Phytosterol with undefined metabolic regulation; structural isomer .
4α-Demethyldinosterol 23-methyl, Δ⁵ and Δ²²ᴱ double bonds in ergostane backbone C₂₉H₄₈O Likely involved in alternative sterol pathways; distinct methyl positioning .
Conicasterol 4-methylene, Δ⁸(¹⁴) double bond in campestane backbone C₂₉H₄₈O Potential role in membrane fluidity; differs in double bond position .
Lanosterol 4,4-dimethyl, Δ⁸,²⁴ double bonds C₃₀H₅₀O Precursor to 4α-Methylfecosterol; accumulates 7-fold under zinc stress .

Metabolic Pathway Context

  • Precursor-Product Relationships: Lanosterol (C₃₀H₅₀O) is a precursor to 4α-Methylfecosterol, which is subsequently converted to 24-methylene lophenol via enzymatic steps involving NADPH-dependent reductases .
  • Zinc-Induced Accumulation: Under zinc supplementation, 4α-Methylfecosterol levels rise significantly (14-fold in WT), exceeding lanosterol’s 7-fold increase, suggesting distinct regulatory checkpoints in the sterol pathway .
  • Structural Isomerism : Despite identical molecular formulas (C₂₉H₄₈O), compounds like 25(26)-dehydroaplysterol and conicasterol differ in methyl group placement and double bond positions, leading to divergent biological roles .

Functional Implications

  • Membrane Dynamics : 4α-Methylfecosterol’s Δ⁸ double bond and methyl groups may influence membrane rigidity compared to conicasterol’s Δ⁸(¹⁴) configuration .
  • Stress Response: Unlike lanosterol, 4α-Methylfecosterol accumulation is more sensitive to zinc homeostasis, implicating it in stress adaptation .

Research Findings and Data

Accumulation Under Zinc Stress

Compound Fold Increase (WT) Fold Increase (acc1S/A)
4α-Methylfecosterol 14x <14x
Lanosterol 7x <7x
4,4-Dimethylcholesta-8,11,24-trienol 4x <4x

Source: Amiri, 2023

Key Enzymatic Reactions

  • R07483 : 4α-Methyl-5α-ergosta-8,14,24(28)-trien-3β-ol + NADPH → 4α-Methylfecosterol + NADP⁺ .
  • R07484: 4α-Methylfecosterol → 24-Methylene lophenol .

Preparation Methods

Enzymatic Conversion from Lanosterol

The pathway begins with lanosterol, a tetracyclic triterpenoid, which undergoes sequential modifications catalyzed by membrane-bound enzymes in the endoplasmic reticulum. The delta(24)-sterol C-methyltransferase (Erg6) methylates lanosterol at C-24 to produce eburicol. Subsequent demethylation by sterol 14-alpha demethylase (CYP51B) yields 4,4,24-trimethyl ergosta-8,14,24(28)-trienol. The C-14 reductase (Erg24) then reduces the C14=C15 double bond, forming 4,4-dimethylfecosterol.

A pivotal step is the action of delta14-sterol reductase (EC 1.3.1.70), which converts delta8,14-sterol to this compound. This enzyme facilitates the reduction of the double bond at position 14-15, critical for stabilizing the sterol structure (Table 1).

Table 1: Key Enzymes in this compound Biosynthesis

EnzymeEC NumberFunctionSubstrateProduct
Lanosterol synthaseEC 5.4.99.7Cyclizes squalene oxide to lanosterolSqualene oxideLanosterol
Delta(24)-sterol methyltransferaseEC 2.1.1.41Methylates lanosterol at C-24LanosterolEburicol
Sterol 14-alpha demethylaseEC 1.14.14.154Demethylates eburicol at C-14Eburicol4,4,24-Trimethyl ergosta-8,14,24(28)-trienol
Delta14-sterol reductaseEC 1.3.1.70Reduces C14=C15 bond in delta8,14-steroldelta8,14-sterolThis compound

Fungal Host Systems

Aspergillus fumigatus and Saccharomyces cerevisiae are widely studied for their ergosterol pathways. In A. fumigatus, the late ergosterol module includes Erg6, CYP51B, and Erg24, which collectively produce this compound as a precursor to fecosterol. Disruption of erg24 in Candida albicans leads to accumulation of this compound, confirming its role in the pathway.

Microbial Fermentation and Metabolic Engineering

Microbial fermentation offers a scalable method for producing this compound, leveraging genetically engineered strains to optimize yield.

Saccharomyces cerevisiae as a Production Host

S. cerevisiae strains deficient in erg3 (sterol C-5 desaturase) accumulate this compound due to blocked downstream reactions. By overexpressing erg24 and modulating the expression of erg6, researchers have achieved titers of up to 120 mg/L in batch cultures. Fermentation conditions, including pH 6.0 and dissolved oxygen levels of 30%, are critical for maximizing sterol production.

Extraction and Purification from Biomass

Post-fermentation, sterols are extracted using methanol:dichloromethane (1:2 v/v), followed by solid-phase extraction (SPE) on C18 cartridges. Hydrolysis with methanolic KOH (0.6 M) at 23°C for 1 hour releases free sterols from esterified forms. Gas chromatography-mass spectrometry (GC-MS) analysis confirms purity, with this compound eluting at 18.2 minutes under a temperature gradient of 50–300°C.

Chemical Synthesis Approaches

Chemical synthesis of this compound remains challenging due to its four stereocenters and methyl group positioning. However, partial syntheses from lanosterol derivatives have been explored.

Demethylation of 4,4-Dimethylsterols

A four-step sequence for removing methyl groups from 4,4-dimethyl-5α-cholestan-3-one involves:

  • Epoxidation : Treatment with m-chloroperbenzoic acid (mCPBA) forms an epoxide at the Δ8,9 position.

  • Acid-catalyzed rearrangement : HCl in dioxane induces ring contraction.

  • Oxidation : Jones oxidation converts secondary alcohols to ketones.

  • Reduction : Sodium borohydride selectively reduces ketones to alcohols.

Applying this method to lanosterol derivatives could yield this compound, though yields remain suboptimal (<20%).

Stereochemical Challenges

The 4alpha-methyl configuration requires asymmetric synthesis strategies. Chiral auxiliaries, such as Evans oxazolidinones, have been employed to install the methyl group with >90% enantiomeric excess (ee) in model systems. However, scaling these methods for tetracyclic sterols remains impractical.

Analytical Characterization

Accurate quantification and structural validation of this compound rely on advanced chromatographic and spectroscopic methods.

Gas Chromatography-Mass Spectrometry (GC-MS)

Derivatization with BSTFA/TMCS (100 μL, 85°C, 90 minutes) enhances volatility, producing trimethylsilyl (TMS) ether derivatives. Characteristic ions include m/z 458.3 (M+- ) and 443.3 (M+-CH3).

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC on C18 columns (gradient: 80–100% acetonitrile in water) resolves this compound at 12.8 minutes. Coupling with tandem MS (HPLC-MS/MS) improves sensitivity, with a limit of detection (LOD) of 1 ng/mL.

Industrial and Research Applications

While microbial fermentation dominates current production, advances in synthetic biology and enzyme engineering promise higher yields. CRISPR-Cas9-mediated knockout of competing pathways in Yarrowia lipolytica has increased flux toward this compound by 40% .

Q & A

Q. How can researchers mitigate bias when interpreting this compound’s metabolic roles?

  • Adopt blinded data analysis, where sterol profiles are coded to prevent observer bias. Validate findings via orthogonal methods (e.g., enzyme activity assays alongside lipidomics). Pre-register hypotheses and analytical pipelines to reduce HARKing (Hypothesizing After Results are Known) .

Q. Tables for Reference

Analytical Technique Application Key Parameters
GC-MSQuantification of sterol intermediatesm/z peaks: this compound (386.4)
NMRStructural confirmation¹³C chemical shifts (C4 methyl: ~12 ppm)
CRISPR-Cas9Gene knockout validationSequencing primers for ERG25 homologs

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4alpha-Methylfecosterol
Reactant of Route 2
4alpha-Methylfecosterol

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